molecular formula C8H10ClIN2O B591967 (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol CAS No. 1799434-65-3

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol

Cat. No.: B591967
CAS No.: 1799434-65-3
M. Wt: 312.535
InChI Key: CEDNQGKJSNBQPS-YFKPBYRVSA-N
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Description

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound featuring a pyridine ring substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 5-chloro-2-iodopyridine.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and reactions are often catalyzed by palladium or other transition metals.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo further reduction to modify the pyridine ring or the amino group.

    Substitution: Halogen atoms (chlorine and iodine) on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Synthesis: Acts as a precursor for ligands in coordination chemistry.

Biology

    Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to biological substrates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostic Tools: Utilized in the synthesis of radiolabeled compounds for imaging studies.

Industry

    Material Science: Employed in the development of new materials with specific electronic or optical properties.

    Catalysis: Used in the synthesis of catalysts for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The chlorine and iodine atoms on the pyridine ring can form halogen bonds with amino acid residues in proteins, influencing enzyme activity or receptor binding. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((5-Bromo-4-iodopyridin-2-yl)amino)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    (S)-2-((5-Chloro-4-fluoropyridin-2-yl)amino)propan-1-ol: Fluorine replaces iodine.

Uniqueness

    Halogen Bonding: The combination of chlorine and iodine provides unique halogen bonding properties not seen in compounds with only one type of halogen.

    Chirality: The (S)-configuration may offer specific interactions with chiral biological targets, enhancing its selectivity and potency.

This compound’s unique combination of halogen atoms and chiral center makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDNQGKJSNBQPS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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